molecular formula C21H16O6S2.2H3N<br>C21H22N2O6S2 B12652351 Diammonium methylenebisnaphthalenesulphonate CAS No. 61009-11-8

Diammonium methylenebisnaphthalenesulphonate

Cat. No.: B12652351
CAS No.: 61009-11-8
M. Wt: 462.5 g/mol
InChI Key: IYAZIAWDRDGKKX-UHFFFAOYSA-N
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Description

Diammonium methylenebisnaphthalenesulphonate is an organic compound with the molecular formula C42H34N2O6S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methylene bridge and sulphonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diammonium methylenebisnaphthalenesulphonate typically involves the reaction of naphthalene derivatives with formaldehyde and ammonium bisulfite. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Solvent: Aqueous medium is commonly used.

    Catalyst: Acidic catalysts such as sulfuric acid can be employed to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with temperature control.

    Purification: The product is purified using crystallization or filtration techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Diammonium methylenebisnaphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonate groups.

    Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Sulfonic acids.

    Reduction Products: Naphthalene derivatives.

    Substitution Products: Various substituted naphthalene compounds.

Scientific Research Applications

Diammonium methylenebisnaphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diammonium methylenebisnaphthalenesulphonate involves its interaction with molecular targets through its sulphonate groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • Disodium methylenebisnaphthalenesulphonate
  • Methylenebis(naphthalenesulfonic acid)
  • Naphthalenesulfonic acid derivatives

Diammonium methylenebisnaphthalenesulphonate stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

61009-11-8

Molecular Formula

C21H16O6S2.2H3N
C21H22N2O6S2

Molecular Weight

462.5 g/mol

IUPAC Name

diazanium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate

InChI

InChI=1S/C21H16O6S2.2H3N/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);2*1H3

InChI Key

IYAZIAWDRDGKKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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